Methyl 3-(hydroxymethyl)oxetane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

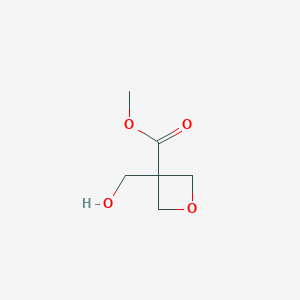

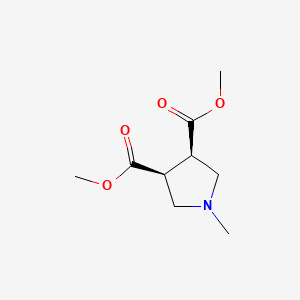

“Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is a chemical compound with the CAS Number: 1780733-73-4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is methyl 3-(hydroxymethyl)-3-oxetanecarboxylate . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of “Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” involves several key steps including a Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage . Although this compound is marketed by a small number of specialty chemical companies, this work represents the first published preparation of this vital building block .Molecular Structure Analysis

The InChI code for “Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is 1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)oxetane-3-carboxylate” is a liquid with a molecular weight of 146.14 . The density of a related compound, methyl oxetane-3-carboxylate, is predicted to be 1.165±0.06 g/cm3 .Scientific Research Applications

Photo-curable Polymers and Oligomers

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is utilized in the synthesis of high-performance photo-curable polymers and oligomers. These materials are designed to cure or harden upon exposure to light, typically ultraviolet (UV) light, and are used in various applications such as coatings, adhesives, and 3D printing resins .

Anionic Ring-opening Polymerization

This compound plays a crucial role in anionic ring-opening polymerization, a type of chain-growth polymerization where the terminal end of a polymer acts as a reactive center where new monomers can add to the growth of the polymer chain. It’s particularly useful for creating polymers with hydroxyl groups, which are essential for producing certain types of resins and plastics .

Synthesis of Functional Polymers

Researchers have applied the unique reactivity of oxetane derivatives to synthesize new functional polymers. These polymers have a wide range of applications, including advanced materials for electronics, biodegradable plastics, and materials with specific mechanical properties .

Adhesive Applications

The compound is also significant in the synthesis of adhesives. By manipulating the polymer structure, scientists can create adhesives with desired properties such as enhanced strength, flexibility, or resistance to environmental factors .

Medicinal Chemistry

In medicinal chemistry, Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is explored for its potential to influence physicochemical properties of compounds. Its stability as a motif in drug molecules can impact the drug’s behavior in biological systems, affecting things like solubility and bioavailability .

Enhanced Kinetics in Polymerization

Combining oxetanes with other cyclic ethers like epoxides can enhance the kinetics of polymerization reactions. This leads to improvements in the physical properties of the resulting polymers, which can be beneficial in creating materials with specific performance criteria .

Synthesis of Cyclic Carbonate Monomers

This compound is used in the preparation of cyclic carbonate monomers, which are important intermediates in the synthesis of polycarbonates. These materials are known for their transparency, impact resistance, and heat resistance, making them suitable for use in a variety of industries .

Development of New Synthetic Methodologies

The reactivity of oxetane derivatives, including Methyl 3-(hydroxymethyl)oxetane-3-carboxylate, allows for the development of new synthetic methodologies. These methods can be applied to produce a variety of primary and secondary aliphatic, linear, and cyclic alcohols with different functional groups, expanding the toolbox available to chemists for creating complex molecules .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Related compounds such as oxetanes are known to undergo polymerization via an active chain end mechanism (ace) or an activated monomer mechanism (amm) . These mechanisms involve the interaction of the compound with its targets, leading to changes in the molecular structure.

Biochemical Pathways

Oxetanes, which are structurally similar, are known to be involved in the synthesis of branched polyethers . This suggests that Methyl 3-(hydroxymethyl)oxetane-3-carboxylate may also influence similar biochemical pathways, leading to downstream effects on the synthesis of complex organic structures.

Result of Action

Related compounds such as oxetanes have been used in the synthesis of polymers , suggesting that Methyl 3-(hydroxymethyl)oxetane-3-carboxylate may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-(hydroxymethyl)oxetane-3-carboxylate. For instance, storage temperature can affect its stability . Moreover, the compound should be handled under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.

properties

IUPAC Name |

methyl 3-(hydroxymethyl)oxetane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRLVZSKUIUNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)

![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)

![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)

![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)